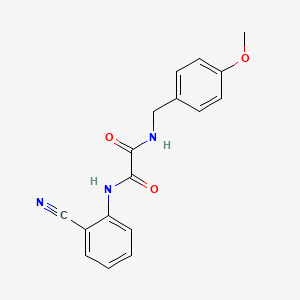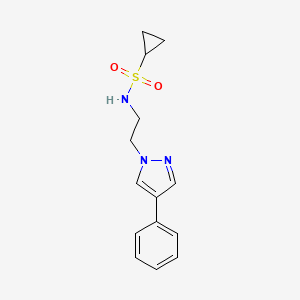
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound that features a pyrazole ring, a phenyl group, and a cyclopropanesulfonamide moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science . The unique structure of this compound makes it a subject of interest for various scientific research applications.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Similar compounds have been found to influence various biological activities
Pharmacokinetics
These properties significantly impact the bioavailability of a compound
Result of Action
Similar compounds have been found to exhibit various biological activities . More research is required to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly impact the action of a compound
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The phenyl group can be introduced via a substitution reaction using appropriate phenylating agents. The final step involves the sulfonation of the cyclopropane moiety to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .
化学反应分析
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and substituted phenyl or sulfonamide derivatives .
科学研究应用
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(1H-pyrazol-4-yl)propan-1-one and 3,5-diphenyl-1H-pyrazole share structural similarities with N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide.
Sulfonamide Derivatives: Compounds like N-(2-chloroethyl)sulfonamide and N-(2-hydroxyethyl)sulfonamide have similar sulfonamide groups.
Uniqueness
This compound is unique due to the combination of the pyrazole ring, phenyl group, and cyclopropanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,14-6-7-14)16-8-9-17-11-13(10-15-17)12-4-2-1-3-5-12/h1-5,10-11,14,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHFTHXIWOSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)

![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)
![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)
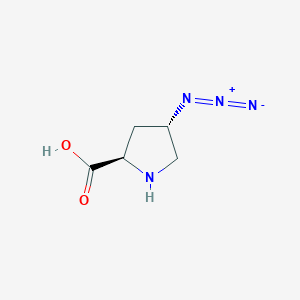
![n-(1-Cyanocyclohexyl)-n-methyl-2-{5-[(2-methylphenyl)methyl]-2h-1,2,3,4-tetrazol-2-yl}acetamide](/img/structure/B2689369.png)
![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)

![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)
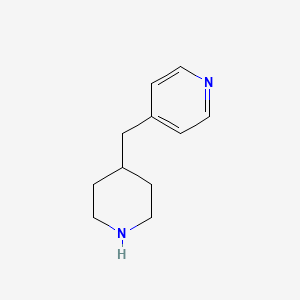
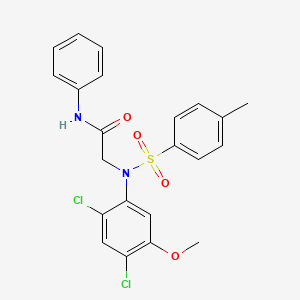
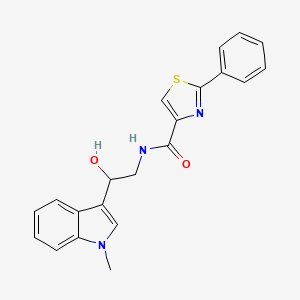
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2689382.png)
